Fmoc-L-HCys(Mmt)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

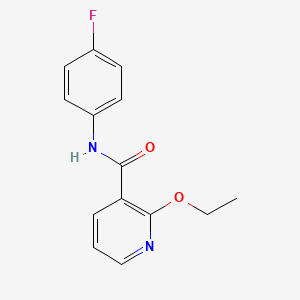

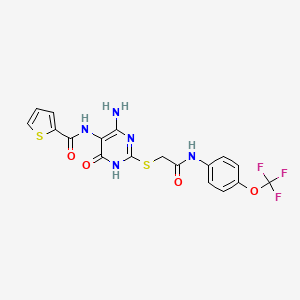

“Fmoc-L-HCys(Mmt)-OH” is an amino acid-based chemical compound derived from cysteine . It is also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-((4-methoxyphenyl)diphenylmethyl)-L-cysteine . It is widely utilized in scientific research, with applications spanning peptide and protein synthesis, synthetic organic chemistry, drug-like molecule preparation, and biopharmaceutical production .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc SPPS (Solid Phase Peptide Synthesis) . The trityl group is particularly recommended for routine synthesis of cysteinyl peptide containing free thiol groups, as it is labile to TFA (trifluoroacetic acid) and is therefore removed during the normal cleavage procedure . The peptide is initially obtained in the reduced monomeric form but, if required, can be readily converted to a dimeric or cyclic disulfide bonded form by oxidation .Molecular Structure Analysis

The molecular formula of “this compound” is C38H33NO5S . Its molecular weight is 615.73 .Chemical Reactions Analysis

“this compound” safeguards the cysteine residue from undesired side reactions during peptide and protein synthesis . It is used in the synthesis of peptides containing Cys, which can exist in either reduced (sulfhydryl) or oxidized inter/intra chain disulfide bonded forms .Scientific Research Applications

Synthesis of Peptides and Proteins

Peptide Synthesis : Fmoc-L-HCys(Mmt)-OH is a crucial building block in the synthesis of branched and cyclic peptides, as well as for modifying peptides with functional groups like dyes and biotin. This is due to its highly acid-labile property, which makes it suitable for selective deprotection in solid-phase peptide synthesis (SPPS) (Barlos et al., 2009).

Fabrication of Biomimetic Scaffolds : In tissue engineering, this compound is used for the synthesis of peptide crosslinkers. These crosslinkers are essential in the fabrication of biomimetic scaffolds, due to their ability to couple with various functional groups (He & Jabbari, 2006).

Biomedical Applications

Theranostic Tool Development : It plays a role in assembling ligands, peptidic spacers, and fluorescent tags for creating ligand-targeted fluorescent-labelled chelating peptide conjugates. These are used in cancer theranostics, targeting various cancer types (Sengupta et al., 2018).

Antibacterial Composite Materials : This compound is also utilized in the development of peptide- and amino-acid-based nanotechnology for biomedical materials. Its application in this field includes the creation of antibacterial and anti-inflammatory materials (Schnaider et al., 2019).

Supramolecular Gels : In the biomedical field, supramolecular hydrogels based on Fmoc-functionalized amino acids, including this compound, are being explored for their biocompatible and biodegradable properties. These gels have potential applications in antimicrobial activity and drug delivery systems (Croitoriu et al., 2021).

Nanoassembly and Nanomaterials

Nanoassembly-Enhanced Materials : this compound is pivotal in the formation of nanoassemblies with significant antibacterial capabilities. These nanoassemblies are being integrated into resin-based composites for biomedical applications, without affecting their mechanical and optical properties (Schnaider et al., 2019).

Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels, which include this compound, are used for incorporating and dispersing functionalized nanomaterials such as carbon nanotubes. These hybrid hydrogels find applications in creating functional nanomaterials for various scientific purposes (Roy & Banerjee, 2012).

Mechanism of Action

Target of Action

Fmoc-L-HCys(Mmt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The role of this compound is to protect the cysteine thiol group during the synthesis process, facilitating the creation of complex disulfide-rich peptides .

Mode of Action

This compound operates by protecting the cysteine thiol group during the peptide synthesis process . This protection is crucial as it prevents unwanted reactions from occurring during the synthesis process. Once the peptide synthesis is complete, the protecting group can be removed, revealing the original cysteine thiol group .

Biochemical Pathways

The use of this compound in peptide synthesis involves a biochemical pathway known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound plays a crucial role in this pathway by protecting the cysteine thiol group, enabling the synthesis of complex peptides .

Pharmacokinetics

The use of this compound allows for the precise control over the peptide synthesis process, which can influence the final structure and, therefore, the bioavailability of the synthesized peptides .

Result of Action

The use of this compound results in the successful synthesis of complex disulfide-rich peptides . These peptides can have a variety of molecular and cellular effects, depending on their specific amino acid sequence. The precise control over the synthesis process afforded by this compound allows for the creation of peptides with specific desired effects .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the choice of solvents used in the peptide synthesis process can impact the effectiveness of the compound .

Future Directions

The future directions of “Fmoc-L-HCys(Mmt)-OH” could involve its continued use in scientific research, particularly in the field of peptide and protein synthesis . Its role as a protecting group makes it a valuable tool in scientific investigations, offering insights into various aspects of biological processes and molecular interactions .

Biochemical Analysis

Biochemical Properties

Fmoc-L-HCys(Mmt)-OH participates in biochemical reactions involved in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for further reactions . The unique properties of this compound enable the synthesis of complex disulfide-rich peptides .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis . The peptides synthesized using this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects would depend on the nature of the synthesized peptide.

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis . The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Mmt group can be removed under mildly acidic conditions, freeing the thiol group for disulfide bond formation or other reactions .

Temporal Effects in Laboratory Settings

The stability of this compound is crucial for its use in peptide synthesis . It is stable under the conditions used in solid-phase peptide synthesis, allowing for the stepwise assembly of complex peptides . The long-term effects of this compound on cellular function would depend on the nature of the synthesized peptide.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It serves as a building block for the synthesis of complex peptides . The metabolic effects of this compound would depend on the nature of the synthesized peptide.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methoxyphenyl)-diphenylmethyl]sulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H35NO5S/c1-44-30-22-20-29(21-23-30)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)46-25-24-36(37(41)42)40-38(43)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,40,43)(H,41,42)/t36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIDVOXNTFAMDB-BHVANESWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H35NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyclobutyl-(4-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2431282.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2431283.png)

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2431289.png)

![(3-{[1-(6-Fluoro-5-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B2431292.png)

![2-(4-chlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2431293.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)